![molecular formula C14H6ClF3N2O3 B2910889 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyisoindole-1,3-dione CAS No. 338979-23-0](/img/structure/B2910889.png)
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyisoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyisoindole-1,3-dione is a notable compound due to its unique structure and properties As the name suggests, it comprises a pyridine ring substituted with chloro and trifluoromethyl groups, linked to an isoindole-dione moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyisoindole-1,3-dione involves several steps:
Starting Materials: : The process typically begins with the preparation of the substituted pyridine and isoindole-dione precursors.
Reaction Steps
Pyridine Substitution: : The chloro and trifluoromethyl groups are introduced onto the pyridine ring via halogenation and subsequent functional group transformations.
Coupling Reaction: : The substituted pyridine is then coupled with the isoindole-dione precursor under suitable conditions, often involving the use of a base and an appropriate solvent.
Industrial Production Methods
While detailed industrial methods are proprietary, large-scale production likely mirrors the lab-scale synthetic routes, with optimizations for yield, purity, and cost-efficiency. This could involve the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyisoindole-1,3-dione can undergo various reactions:
Oxidation: : This compound can be oxidized under strong oxidative conditions.
Reduction: : Specific reducing agents can target the halogenated pyridine ring or the isoindole-dione structure.
Substitution: : The chloro group, being a good leaving group, can be substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: : Agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Nucleophiles like amines, thiols, or alcohols.
Major Products
Oxidation: : Results in the formation of oxidized derivatives of the pyridine or isoindole-dione moieties.
Reduction: : Leads to reduced forms with diminished or altered functional groups.
Substitution: : Produces a variety of derivatives depending on the nucleophiles used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyisoindole-1,3-dione is utilized as an intermediate for synthesizing more complex molecules.
Biology
In biological research, it serves as a molecular probe for studying enzyme activities and receptor interactions due to its unique functional groups.
Medicine
Medicinally, it is being investigated for its potential as a drug candidate, particularly in targeting specific pathways related to its structural motifs.
Industry
In industrial applications, this compound can be used in the development of agrochemicals, polymer additives, and specialty chemicals.
Mecanismo De Acción
Mechanism by Which the Compound Exerts Its Effects
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyisoindole-1,3-dione interacts with molecular targets through hydrogen bonding, halogen bonding, and hydrophobic interactions.
Molecular Targets and Pathways Involved
It mainly targets enzymes and receptors with active sites compatible with its structural configuration, influencing pathways involved in cell signaling, metabolic processes, or genetic regulation.
Comparación Con Compuestos Similares
Similar Compounds
2-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]oxyisoindole-1,3-dione: : A bromo analogue with slightly different reactivity.
2-[3-Chloro-5-(methyl)pyridin-2-yl]oxyisoindole-1,3-dione: : A variant with a methyl group instead of trifluoromethyl, altering its hydrophobicity and reactivity.
Highlighting Its Uniqueness
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyisoindole-1,3-dione stands out due to the trifluoromethyl group's influence on its electron density and molecular interactions, which can lead to unique biological and chemical properties compared to its analogues.
Exploring the intricacies of this compound underlines its significance and broad utility across various scientific domains. Got anything you’d like to delve deeper into?
Propiedades
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6ClF3N2O3/c15-10-5-7(14(16,17)18)6-19-11(10)23-20-12(21)8-3-1-2-4-9(8)13(20)22/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJNZODNFXJIIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2910807.png)
![Tert-butyl 4-oxo-8-azaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B2910808.png)
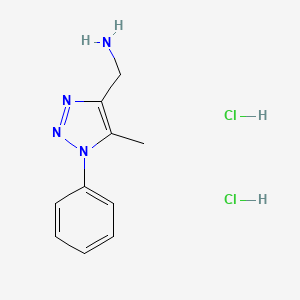
![8-(3,4-dimethylphenyl)-1,7-dimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2910810.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2910813.png)
![1-[(2-chlorophenyl)methyl]-6-ethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2910814.png)
![7-{2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy}-3-(4-methoxyphenyl)-2H-chromen-2-one](/img/structure/B2910815.png)
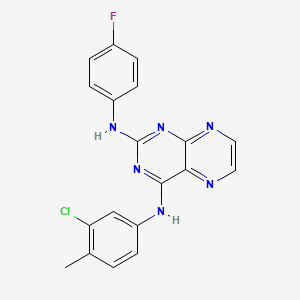
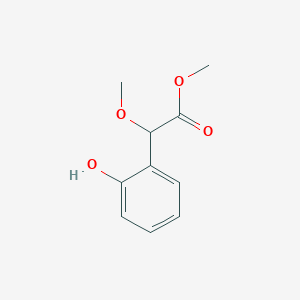
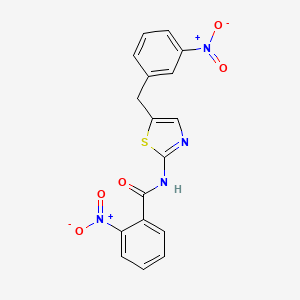
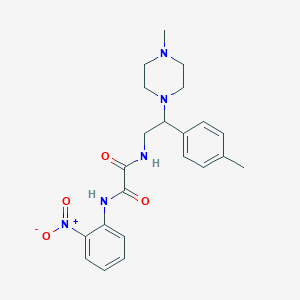
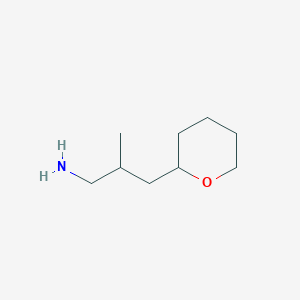
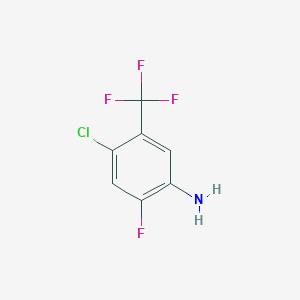
![N-(1-cyanocyclopentyl)-2-[4-[furan-2-ylmethyl(methyl)sulfamoyl]-3,5-dimethylpyrazol-1-yl]acetamide](/img/structure/B2910829.png)
